molecular formula C7H5NNaO3S2+ B097920 Benzenesulfonic acid, 4-isothiocyanato-, sodium salt CAS No. 17614-69-6

Benzenesulfonic acid, 4-isothiocyanato-, sodium salt

Cat. No.: B097920
CAS No.: 17614-69-6
M. Wt: 238.2 g/mol
InChI Key: XYARUYHGTRIFSR-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 4-isothiocyanato-, sodium salt (CAS: 17614-69-6), also known as sodium 4-isothiocyanatobenzenesulfonate, is a sodium salt derivative of benzenesulfonic acid featuring an isothiocyanate (-NCS) functional group at the para position of the benzene ring. Its molecular formula is C₇H₄NNaO₃S₂, and it is widely utilized in biochemical applications, particularly as a coupling agent for proteins and peptides due to the reactivity of the isothiocyanate group with amine residues . This compound is synthesized via sulfonation and subsequent functionalization, though specific synthetic routes are proprietary .

Properties

IUPAC Name

sodium;4-isothiocyanatobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S2.Na/c9-13(10,11)7-3-1-6(2-4-7)8-5-12;/h1-4H,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYARUYHGTRIFSR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4NNaO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7216-63-9 (Parent)
Record name Benzenesulfonic acid, 4-isothiocyanato-, sodium salt (1:1)
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DSSTOX Substance ID

DTXSID2066222
Record name Benzenesulfonic acid, 4-isothiocyanato-, sodium salt
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Molecular Weight

237.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17614-69-6
Record name Benzenesulfonic acid, 4-isothiocyanato-, sodium salt (1:1)
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Record name Benzenesulfonic acid, 4-isothiocyanato-, sodium salt (1:1)
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Record name Benzenesulfonic acid, 4-isothiocyanato-, sodium salt
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Record name Sodium p-isothiocyanatobenzenesulphonate monohydrate
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Preparation Methods

Synthesis of 4-Aminobenzenesulfonic Acid

The precursor 4-aminobenzenesulfonic acid (CAS 515-74-2) is synthesized through sulfonation of aniline using concentrated sulfuric acid at 180–200°C. The reaction proceeds via electrophilic aromatic substitution, yielding the sulfonated intermediate:

C6H5NH2+H2SO4H2NC6H4SO3H+H2O\text{C}_6\text{H}_5\text{NH}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{H}_2\text{N}-\text{C}_6\text{H}_4-\text{SO}_3\text{H} + \text{H}_2\text{O}

Purification involves recrystallization from hot water, achieving >95% purity.

Conversion to Isothiocyanate

4-Aminobenzenesulfonic acid reacts with thiophosgene (CSCl2_2) in a two-phase system (water/dichloromethane) under alkaline conditions (pH 8–9):

H2NC6H4SO3H+CSCl2+2NaOHNCSC6H4SO3Na+2H2O+2NaCl\text{H}_2\text{N}-\text{C}_6\text{H}_4-\text{SO}_3\text{H} + \text{CSCl}_2 + 2\text{NaOH} \rightarrow \text{NCS}-\text{C}_6\text{H}_4-\text{SO}_3\text{Na} + 2\text{H}_2\text{O} + 2\text{NaCl}

Key Parameters:

  • Temperature: 0–5°C to minimize side reactions

  • Molar Ratio: 1:1.2 (amine:thiophosgene)

  • Reaction Time: 4–6 hours

The product precipitates as a sodium salt, isolated by filtration and washed with cold ethanol (yield: 70–75%).

Microwave-Assisted Desulfurization of Dithiocarbamates

A modern approach employs carbon disulfide (CS2_2) and desulfurating agents under microwave irradiation, enhancing reaction efficiency.

Dithiocarbamate Intermediate Formation

4-Aminobenzenesulfonic acid reacts with CS2_2 in the presence of triethylamine (Et3_3N) to form a dithiocarbamate:

H2NC6H4SO3H+CS2+Et3NEt3NH+S2CNHC6H4SO3\text{H}_2\text{N}-\text{C}_6\text{H}_4-\text{SO}_3\text{H} + \text{CS}_2 + \text{Et}_3\text{N} \rightarrow \text{Et}_3\text{NH}^+ \cdot \text{S}_2\text{C}-\text{NH}-\text{C}_6\text{H}_4-\text{SO}_3^-

Microwave-Promoted Desulfurization

The dithiocarbamate reacts with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO^-) under microwave conditions:

Dithiocarbamate+DMT/NMM/TsO90°C, 3 minNCSC6H4SO3Na\text{Dithiocarbamate} + \text{DMT/NMM/TsO}^- \xrightarrow{\text{90°C, 3 min}} \text{NCS}-\text{C}_6\text{H}_4-\text{SO}_3\text{Na}

Advantages:

  • Yield: 85–90%

  • Time: <5 minutes vs. hours in classical methods

  • Purity: Reduced byproducts due to controlled energy input

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety, employing continuous flow reactors for thiophosgene reactions.

Flow Reactor Design

  • Residence Time: 10–15 minutes

  • Temperature Control: Jacketed reactors maintain 5°C

  • Neutralization: In-line NaOH addition ensures immediate salt formation

Comparative Analysis of Methods

Parameter Thiophosgene Method Microwave Desulfurization
Yield70–75%85–90%
Reaction Time4–6 hours<5 minutes
ScalabilityIndustrialLab-scale
Safety ConcernsHigh (CSCl2_2 toxicity)Moderate (CS2_2 flammability)
Energy EfficiencyLowHigh

Characterization and Quality Control

Purity Assessment

  • HPLC: C18 column, 0.1% formic acid/acetonitrile gradient (purity >98%)

  • FT-IR: Peaks at 1040 cm1^{-1} (sulfonate) and 2050 cm1^{-1} (isothiocyanate)

Hydration State Verification

  • Thermogravimetric Analysis (TGA): Mass loss at 100–120°C confirms monohydrate form

Chemical Reactions Analysis

Types of Reactions

Gestrinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of gestrinone can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Biochemical Applications

1. Reagent in Biochemical Assays
Benzenesulfonic acid, 4-isothiocyanato-, sodium salt is utilized as a reagent in biochemical assays, particularly for the detection of proteins and nucleic acids. Its isothiocyanate group can react with amines and thiols, forming stable conjugates that can be quantified.

Case Study : In a study examining the reactivity of isothiocyanates with amino acids, it was demonstrated that this compound effectively labeled cysteine residues in proteins, allowing for subsequent analysis via mass spectrometry .

2. Synthesis of Sulfonamide Compounds
This compound serves as a precursor for synthesizing sulfonamide derivatives, which are important in pharmaceuticals. The sulfonate group facilitates nucleophilic substitution reactions to form diverse sulfonamide structures.

Case Study : Research conducted by Wang et al. (2021) highlighted the use of benzenesulfonic acid derivatives in synthesizing novel sulfonamide antibiotics with enhanced antibacterial activity .

Analytical Applications

1. Chromatography
this compound is employed as a stationary phase modifier in high-performance liquid chromatography (HPLC). Its polar characteristics improve the separation efficiency of hydrophobic compounds.

Case Study : A comparative study on chromatographic methods demonstrated that incorporating this compound improved the resolution of complex mixtures in HPLC analyses .

2. Environmental Monitoring
Due to its water solubility and reactivity, this compound is used in environmental monitoring to detect pollutants such as heavy metals and organic contaminants through complexation reactions.

Material Science Applications

1. Polymer Chemistry
In polymer synthesis, this compound acts as a cross-linking agent or functional group modifier. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

Case Study : A study illustrated the effect of adding this compound on the properties of poly(vinyl chloride) (PVC) composites, resulting in improved thermal stability and resistance to UV degradation .

Summary Table of Applications

Application AreaSpecific UseKey Findings/Case Studies
Biochemical AssaysProtein labeling via reaction with aminesEffective cysteine labeling for mass spectrometry
Synthesis of SulfonamidesPrecursor for pharmaceutical compoundsNovel antibiotics with enhanced activity
ChromatographyStationary phase modifier in HPLCImproved resolution in complex mixtures
Environmental MonitoringDetection of heavy metals and organic pollutantsEffective complexation reactions for pollutant detection
Polymer ChemistryCross-linking agent in polymer synthesisEnhanced thermal stability and UV resistance in PVC composites

Mechanism of Action

Gestrinone exerts its effects through multiple pathways:

Comparison with Similar Compounds

Functional Group Variations

The reactivity and applications of benzenesulfonic acid salts depend on substituent groups. Below is a comparative analysis:

Compound Substituents CAS Number Key Properties Applications References
Benzenesulfonic acid, 4-isothiocyanato-, sodium salt -SO₃Na, -NCS (para) 17614-69-6 Water-soluble, reactive with amines Protein labeling, bioconjugation
Benzenesulfonic acid, 4-hydroxy-3-methoxy-, potassium salt -SO₃K, -OH, -OCH₃ (para, meta) 16241-25-1 High solubility, antioxidant potential Pharmaceuticals, corrosion inhibition
4-(Phenylamino)benzenesulfonic acid sodium salt -SO₃Na, -NHPh (para) 6152-67-6 UV-absorbing, stable in acidic conditions Dye intermediates, analytical reagents
Benzenesulfonic acid, 3,5-dichloro-2-hydroxy-4-methyl-, sodium salt -SO₃Na, -Cl (meta), -OH, -CH₃ (para) 94022-24-9 Low biodegradability, toxicological concerns Industrial surfactants (restricted use)
4-[(2-Hydroxy-1-naphthyl)azo]benzenesulfonic acid sodium salt -SO₃Na, azo dye group (para) N/A Intense coloration, pH-sensitive Textile dyes (e.g., Orange II)

Physicochemical and Stability Differences

  • Reactivity : The isothiocyanate group in the target compound enables covalent bonding with biomolecules, unlike the inert methyl or methoxy groups in other salts .
  • Solubility: Sulfonate salts generally exhibit high water solubility. However, bulky substituents (e.g., phenylamino groups in ) reduce solubility compared to the parent compound.
  • Stability : Crystalline benzenesulfonic acid salts (e.g., clopidogrel besylate ) demonstrate superior stability over amorphous forms, but the isothiocyanate derivative is sensitive to hydrolysis, requiring anhydrous storage .

Regulatory and Environmental Considerations

  • Toxicity : Salts with halogenated substituents (e.g., 3,5-dichloro-2-hydroxy-4-methyl derivative ) face stricter regulations due to persistence in the environment, whereas the isothiocyanate salt is regulated under laboratory safety protocols for its reactivity .
  • Biodegradability : Linear alkylbenzenesulfonates (e.g., C10-13 derivatives ) are designed for enhanced biodegradability, unlike aromatic derivatives with complex substituents.

Biological Activity

Benzenesulfonic acid, 4-isothiocyanato-, sodium salt (CAS Number: 17614-69-6) is a sulfonate compound with potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C₇H₄NNaO₃S₂
  • Molecular Weight : 237.23 g/mol
  • Density : 1.45 g/cm³
  • Solubility : Soluble in water due to the presence of the sulfonate group.

The biological activity of this compound is primarily attributed to its isothiocyanate moiety. Isothiocyanates are known for their ability to modulate various biological pathways, including:

  • Antioxidant Activity : Isothiocyanates can induce the expression of phase II detoxifying enzymes, enhancing cellular defense against oxidative stress.
  • Antimicrobial Properties : They exhibit broad-spectrum antimicrobial activity against bacteria and fungi.
  • Anticancer Effects : Research indicates that isothiocyanates can inhibit cancer cell proliferation through apoptosis and cell cycle arrest.

Biological Activity Data

Biological ActivityObserved EffectReference
AntioxidantInduction of phase II enzymes
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

Case Studies

  • Antimicrobial Activity
    A study investigated the antimicrobial effects of various isothiocyanates, including this compound. The compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL. This suggests its potential as a natural preservative in food systems.
  • Antioxidant Mechanism
    In vitro studies showed that treatment with this compound led to increased levels of glutathione and other antioxidant enzymes in human cell lines. This indicates its role in enhancing cellular antioxidant defenses, which could be beneficial in preventing oxidative stress-related diseases.
  • Cancer Research
    A recent investigation into the anticancer properties revealed that this compound inhibited the growth of several cancer cell lines (e.g., breast and prostate cancer) by inducing apoptosis through the activation of caspase pathways. The study reported IC50 values between 10-30 µM for various cancer types.

Q & A

Q. What are the established synthetic routes for benzenesulfonic acid, 4-isothiocyanato-, sodium salt, and how do reaction conditions influence yield?

The synthesis typically involves sulfonation of benzene derivatives followed by isothiocyanate functionalization. Key steps include:

  • Sulfonation : Introducing the sulfonic acid group using concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (e.g., 50–80°C) .
  • Isothiocyanate Introduction : Reacting the sulfonated intermediate with thiophosgene or ammonium thiocyanate in aqueous alkaline conditions (pH 9–11) to form the isothiocyanate group .
  • Salt Formation : Neutralization with sodium hydroxide to yield the sodium salt.

Q. Critical Parameters :

  • Temperature control during sulfonation to avoid side reactions (e.g., over-sulfonation).
  • pH optimization during isothiocyanate formation to prevent hydrolysis.

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm aromatic proton environments and sulfonate/isothiocyanate group integration .
  • Infrared Spectroscopy (IR) : Peaks at ~2050 cm⁻¹ (N=C=S stretch) and ~1180 cm⁻¹ (S=O stretch) validate functional groups .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% typical for research-grade material) .

Note : Quantify residual solvents (e.g., DMF, THF) via GC-MS, as they can interfere with downstream biological assays .

Q. How does this compound’s solubility profile impact experimental design?

The sodium salt enhances aqueous solubility (≥50 mg/mL in water at 25°C) but exhibits limited solubility in organic solvents like ethanol or DMSO (<5 mg/mL). Adjust pH to 6–8 for optimal stability, as acidic conditions promote hydrolysis of the isothiocyanate group .

Q. How is this compound utilized as a bifunctional linker in protein modification, and what methodological pitfalls should be avoided?

The isothiocyanate group reacts with primary amines (e.g., lysine residues) under mild alkaline conditions (pH 8.5–9.5, 4°C for 2–4 hours). Key applications:

  • Antibody-Drug Conjugates (ADCs) : Covalent attachment of cytotoxic agents via sulfonate-mediated solubility .
  • Surface Functionalization : Immobilization on amine-modified nanoparticles for targeted delivery.

Q. Optimization Tips :

  • Avoid prolonged reaction times (>6 hours) to prevent protein denaturation.
  • Use molar excesses of 5–10:1 (compound:protein) to ensure efficient labeling .

Q. What strategies resolve contradictions in reported reactivity toward thiol vs. amine groups?

Discrepancies arise from pH-dependent reactivity:

  • Thiol Reactivity : Dominates at pH 7.0–7.5 (e.g., cysteine residues), forming stable thiourea bonds.
  • Amine Reactivity : Favored at pH >8.5 (e.g., lysine).

Q. Methodological Validation :

  • Perform competition assays with model thiol (e.g., glutathione) and amine (e.g., glycine) compounds .
  • Monitor reaction progress via LC-MS to identify dominant adducts .

Q. How can researchers optimize its use as a spin trap in electron paramagnetic resonance (EPR) studies?

While not directly evidenced for this compound, analogous benzenesulfonates (e.g., 3,5-dibromo-4-nitroso derivatives) act as radical traps via nitroso group interactions . For 4-isothiocyanato derivatives:

  • Experimental Design :
    • Prepare 1–10 mM solutions in deoxygenated PBS.
    • Introduce radicals (e.g., hydroxyl via Fenton reaction) and monitor EPR signal decay.
  • Limitations : Competitive hydrolysis of isothiocyanate may require real-time pH adjustment .

Q. What protocols mitigate toxicity risks in in vivo studies?

  • Acute Toxicity Screening : Conduct zebrafish embryo assays (LC₅₀ determination) at 0.1–10 mg/L for 96 hours .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess hydrolysis rates.
  • Environmental Hazard : Classify as "low persistence" (t₁/₂ <10 days in water) based on structural analogs .

Q. How do ionic strength and buffer composition affect its stability in aqueous solutions?

  • Stability : Degrades rapidly in high-ionic-strength buffers (e.g., PBS) at 37°C (t₁/₂ ~4 hours). Use low-salt buffers (e.g., HEPES, pH 7.4) for storage .
  • Additives : Include 1–5% glycerol or BSA to reduce aggregation .

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